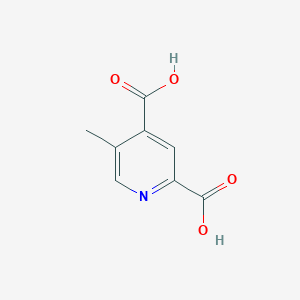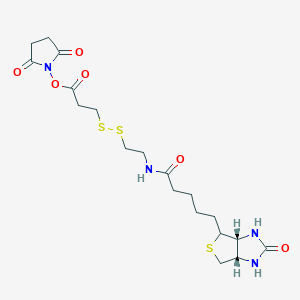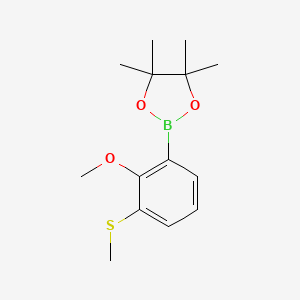
2-(2-Methoxy-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxy-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-methoxy-3-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxy-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic esters.
Oxidation: The boronic ester can be oxidized to form phenols or other oxygen-containing compounds.
Substitution: The methoxy and methylthio groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(2-Methoxy-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of probes and sensors for biological studies.
Medicine: Investigated for its potential in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxy-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The methoxy and methylthio groups can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the reactions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Another boronic ester with different substituents on the phenyl ring.
2-Methoxyphenylboronic Acid: Lacks the methylthio group but has similar reactivity.
Uniqueness
2-(2-Methoxy-3-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both methoxy and methylthio groups, which can provide distinct electronic and steric effects. These effects can enhance the selectivity and efficiency of certain reactions, making this compound particularly valuable in complex organic synthesis.
Propiedades
Fórmula molecular |
C14H21BO3S |
|---|---|
Peso molecular |
280.2 g/mol |
Nombre IUPAC |
2-(2-methoxy-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO3S/c1-13(2)14(3,4)18-15(17-13)10-8-7-9-11(19-6)12(10)16-5/h7-9H,1-6H3 |
Clave InChI |
YHTMHDRYOYPPSO-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)SC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


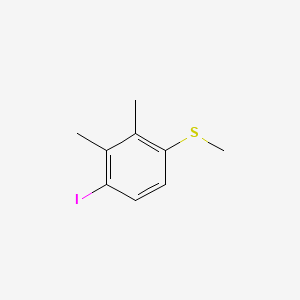
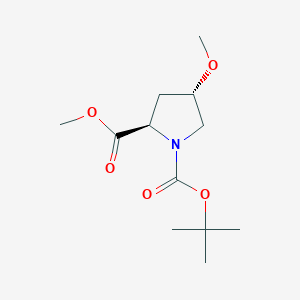

![8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B14030045.png)
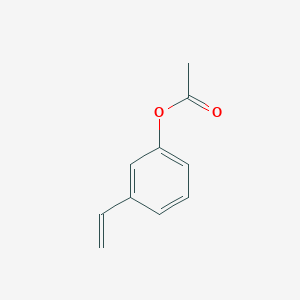
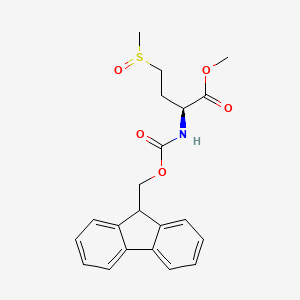
![tert-Butyl (3S)-3-({[3-[(aminocarbonyl)amino]-5-(3-fluorophenyl)-2-thienyl]-carbonyl}amino)piperidine-1-carboxylate](/img/structure/B14030068.png)
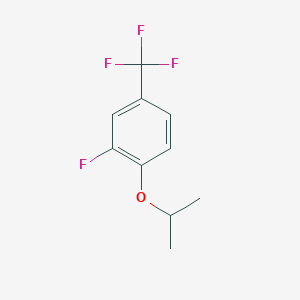
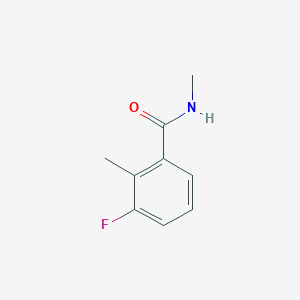
![3-Diethoxyphosphoryl-1-[(4-methoxyphenyl)methyl]-5,5-dimethyl-pyrrolidin-2-one](/img/structure/B14030084.png)
